molecular formula C27H28ClN3O3S B15138408 [(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone

[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone

Cat. No.: B15138408
M. Wt: 510.0 g/mol
InChI Key: DLGMWIQPGAEPPC-GOSISDBHSA-N
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Description

[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone is a complex organic compound with a unique structure that combines elements of indole and thienoindole frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thienoindole core: This can be achieved through a cyclization reaction involving a suitable thienyl precursor and an indole derivative.

    Introduction of the chloromethyl group: This step often involves chloromethylation using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

    Hydroxylation and methylation: These functional groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.

    Coupling with the indole derivative: The final step involves coupling the thienoindole core with the indole derivative through a methanone linkage, which can be achieved using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like LiAlH4.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Methyl derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of [(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone stands out due to its unique combination of indole and thienoindole frameworks, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28ClN3O3S

Molecular Weight

510.0 g/mol

IUPAC Name

[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone

InChI

InChI=1S/C27H28ClN3O3S/c1-16-15-35-26-23(32)12-22-25(24(16)26)18(13-28)14-31(22)27(33)21-11-17-10-19(4-5-20(17)29-21)34-9-8-30-6-2-3-7-30/h4-5,10-12,15,18,29,32H,2-3,6-9,13-14H2,1H3/t18-/m1/s1

InChI Key

DLGMWIQPGAEPPC-GOSISDBHSA-N

Isomeric SMILES

CC1=CSC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)O

Canonical SMILES

CC1=CSC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)O

Origin of Product

United States

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